3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde
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Overview
Description
The compound “3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde” is a chemical compound with the molecular formula C11H6ClFN2O2 . It has a molecular weight of 252.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6ClFN2O2/c12-11-14-5-9(13)10(15-11)17-8-3-1-2-7(4-8)6-16/h1-6H . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Herbicide Intermediates : The compound has been used in the synthesis of key intermediates for herbicides. An example includes the preparation of chloro-fluoro-methoxybenzaldehydes, which are intermediates in herbicide production (Zhou Yu, 2002).
Bioconversion Potential Studies : Research involving the white-rot fungus Bjerkandera adusta has demonstrated the potential for bioconversion of this compound into novel halogenated aromatic compounds (F. R. Lauritsen & A. Lunding, 1998).
Spectroscopic Studies : The compound has been characterized by various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy. This is crucial for understanding its structure and properties in different applications (H. Özay et al., 2013).
Catalytic Applications
- Catalysis in Alcohol Oxidation : The compound is involved in the formation of catalysts for the oxidation of alcohols. These catalysts have shown effectiveness in selective alcohol oxidation, demonstrating its utility in chemical synthesis (S. Hazra et al., 2015).
Synthesis of Antioxidants and Anticancer Agents
Antioxidant Synthesis : The compound has been used in the synthesis of various derivatives with antioxidant activity. This includes its role in the preparation of chalcone derivatives and their evaluation as antioxidants (Chairul Rijal et al., 2022).
Anticancer Agent Synthesis : It's also utilized in the creation of fluorinated analogues of combretastatin A-4, a compound known for its anticancer properties. This research is vital for developing new cancer treatments (N. Lawrence et al., 2003).
Miscellaneous Applications
Organic Compound Conversion : The compound is involved in the conversion of organic compounds, catalyzed by ruthenium (III) chloride. This process is significant in the field of organic chemistry for the selective oxidation of various compounds (P. Tandon et al., 2006).
Model System for Cytochrome P-450scc-Dependent Glycol Cleavage : The compound has been used in studies replicating the features of C–C bond cleavage catalysed by cytochrome P-450scc, providing insights into biochemical processes (T. Okamoto et al., 1985).
Mechanism of Action
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit the jak/stat pathway , which plays a crucial role in cell proliferation, survival, and inflammation.
Result of Action
Similar compounds have shown fungicidal activity , indicating potential applications in agriculture.
properties
IUPAC Name |
3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O3/c1-18-9-3-2-7(6-17)4-10(9)19-11-8(14)5-15-12(13)16-11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSQKDSAPZUOBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2=NC(=NC=C2F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324634 |
Source
|
Record name | 3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804559 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
500018-47-3 |
Source
|
Record name | 3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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